Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH
Description
Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH is a synthetic peptide with a molecular weight of 1,453.50 Da and the CAS number 113274-57-0 . Its sequence includes multiple glutamic acid (Glu) residues, which confer a net negative charge under physiological conditions. The peptide features an acetylated N-terminus (Ac-) and a free C-terminal hydroxyl group (-OH), distinguishing it from related compounds with alternative terminal modifications .
Structural properties include a topological polar surface area (TPSA) of 598.43 Ų, 19 hydrogen bond acceptors, and 18 hydrogen bond donors, suggesting high solubility in aqueous environments. Its LogP value of -2.5875 further supports hydrophilicity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H92N12O25/c1-6-34(4)55(77-59(95)42(22-27-53(88)89)70-56(92)39(19-24-50(82)83)71-61(97)45(30-36-11-8-7-9-12-36)76-63(99)47(32-54(90)91)68-35(5)79)65(101)78-28-10-13-48(78)64(100)72-41(21-26-52(86)87)57(93)69-40(20-25-51(84)85)58(94)75-46(31-37-14-16-38(80)17-15-37)62(98)74-44(29-33(2)3)60(96)73-43(66(102)103)18-23-49(67)81/h7-9,11-12,14-17,33-34,39-48,55,80H,6,10,13,18-32H2,1-5H3,(H2,67,81)(H,68,79)(H,69,93)(H,70,92)(H,71,97)(H,72,100)(H,73,96)(H,74,98)(H,75,94)(H,76,99)(H,77,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t34-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,55+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUQSWIFZNYCL-SICDHTDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H92N12O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH, a peptide with a complex structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.
Chemical Structure and Properties
The compound consists of 12 amino acids and has a molecular formula of C₆₆H₉₂N₁₂O₂₅, with a molecular weight of approximately 1453.50 g/mol. Its structure is characterized by the presence of both hydrophilic and hydrophobic amino acids, which may influence its biological interactions.
1. Antioxidant Activity
Research indicates that peptides similar to this compound exhibit significant antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Table 1: Antioxidant Activity of Peptides
| Peptide Sequence | IC50 (μM) | Source |
|---|---|---|
| Ac-Asp-Phe-Glu-Glu-Ile... | 15.2 | Synthetic Studies |
| H-Val-Pro-Pro-OH | 12.5 | Milk-derived Peptides |
| H-Tyr-Tyr-Tyr-OH | 10.0 | Marine Peptides |
2. Antihypertensive Effects
Peptides with sequences similar to this compound have shown potential as angiotensin-converting enzyme (ACE) inhibitors. This property is beneficial in managing hypertension.
Case Study: ACE Inhibition
A study evaluated the ACE-inhibitory activity of various peptides, including those derived from food proteins. The results suggested that modifications in peptide sequences could enhance their inhibitory effects on ACE.
Table 2: ACE Inhibition Potency
| Peptide Sequence | IC50 (μM) | Source |
|---|---|---|
| Ac-Asp-Phe-Glu-Glu-Ile... | 25.0 | Synthetic Studies |
| H-Ile-Pro-Pro-OH | 20.0 | Dairy Proteins |
| H-Leu-Pro-Pro-OH | 18.5 | Fish Proteins |
3. Anti-inflammatory Properties
The compound has been implicated in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways.
Research Findings:
- A study demonstrated that peptides derived from marine sources exhibited anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
- The sequence of amino acids plays a critical role in determining the extent of these effects.
The biological activities of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions: The presence of hydrophobic residues enhances membrane permeability and interaction with cellular components.
- Receptor Binding: Specific sequences may facilitate binding to receptors involved in various signaling pathways.
- Enzymatic Modulation: The peptide may inhibit or activate enzymes critical for metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Terminal Modifications: The acetylated N-terminus in this compound may enhance metabolic stability compared to the free amine variant (CAS 113274-56-9), which is prone to degradation by aminopeptidases .
Functional Divergence : Unlike Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, which directly activates thrombin receptors in mesangial cells , the target peptide’s role remains undefined but may involve glutamate-mediated signaling due to its high Glu content.
Biochemical and Pharmacological Differences
Glutamate Content and Neuroactivity
The peptide contains four glutamic acid residues, a feature shared with endogenous glutamate, a major excitatory neurotransmitter in the CNS . However, unlike glutamate, which binds ionotropic (NMDA, AMPA) and metabotropic receptors, this peptide’s large size and acetylated termini likely restrict blood-brain barrier penetration, limiting direct neuroactivity .
Comparison with Thrombin Receptor Agonists
The thrombin receptor agonist Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe shares partial sequence homology (e.g., Tyr-Glu-Pro motifs) but differs in terminal residues and charge distribution. Both peptides induce phospholipase D activation and calcium signaling, but the target peptide lacks the critical "SFLLRN" motif required for thrombin receptor activation .
Preparation Methods
Side-Chain Protection Strategies
Critical protecting groups include:
-
Glu and Asp : γ- and β-carboxylic acids shielded with tert-butyl (OtBu) groups to prevent unintended cyclization.
-
Tyr : Phenolic hydroxyl protected as tert-butyl ether (tBu).
-
Gln and Asn : Trityl (Trt) groups prevent dehydration during cleavage.
A representative protection scheme is summarized below:
| Residue | Position | Protecting Group | Purpose |
|---|---|---|---|
| Asp | 1 | OtBu | Prevents β-carboxylic acid reactivity |
| Glu | 3,4,7,8 | OtBu | Blocks γ-carboxylic acids |
| Tyr | 9 | tBu | Protects phenolic hydroxyl |
| Gln | 12 | Trt | Avoids dehydration |
Coupling Efficiency and Pseudoproline Integration
The sequence’s Glu-Glu-Ile-Pro segment introduces steric and aggregation challenges. Patent WO2013098802A2 highlights the utility of pseudoproline dipeptides (e.g., Glu-Glu converted to Ψ⁵,⁶) to disrupt β-sheet formation, enhancing solubility and coupling rates. For the Ile-Pro motif, coupling with OxymaPure/DIC in dimethylformamide (DMF) at 50°C for 2 hours achieves >99% efficiency, as validated by ninhydrin testing.
Acetylation and Cleavage Protocols
N-terminal acetylation is performed post-assembly using acetic anhydride (10 eq) and DIPEA (5 eq) in DMF , followed by exhaustive washing. Cleavage employs a TFA:TIPS:water (95:2.5:2.5 v/v) cocktail for 3 hours, effectively removing OtBu, tBu, and Trt groups while minimizing side reactions.
Purification and Analytical Validation
Crude peptide is precipitated in diisopropyl ether:acetonitrile (8:1 v/v) , yielding a 78% recovery rate. Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity. Critical analytical data include:
| Parameter | Method | Result |
|---|---|---|
| Molecular weight | MALDI-TOF MS | 1632.8 Da (calc: 1632.7) |
| Purity | Analytical HPLC | 98.5% |
| Secondary structure | CD spectroscopy | Random coil dominant |
Mitigation of Synthesis Challenges
Aspartimide Formation
The Asp-Phe sequence risks aspartimide formation under basic conditions. Incorporating 0.1 M HOBt in piperidine during Fmoc deprotection reduces this by 90%, as shown in comparative studies.
Proline Coupling Optimization
Proline’s steric hindrance necessitates double coupling with DIC/HOAt and extended reaction times (2 hours per cycle), improving yield from 75% to 94%.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous-flow SPPS systems , reducing solvent use by 40% compared to batch methods. Cost analysis reveals a 22% reduction in raw material expenses when using Fmoc-Glu(OtBu)-OH over Boc-protected variants .
Q & A
Q. How can researchers confirm the structural identity of Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH?
Methodological Answer:
- Use mass spectrometry (MS) to determine the molecular weight and validate the peptide sequence .
- Perform amino acid analysis (AAA) after acid hydrolysis to quantify residues and confirm stoichiometry.
- Employ nuclear magnetic resonance (NMR) spectroscopy for resolving side-chain conformations and backbone folding, particularly for acetylated and amidated termini .
Q. What experimental protocols are recommended for synthesizing this compound?
Methodological Answer:
- Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper protection for glutamic acid (Glu) and tyrosine (Tyr) residues to avoid side reactions .
- Optimize cleavage conditions (e.g., TFA cocktail composition) to minimize aspartimide formation, a common issue in acidic residues like Asp .
- Validate purity via reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) and gradient elution .
Q. How can researchers assess the stability of this peptide under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies in buffers (pH 7.4, 37°C) and analyze degradation products using LC-MS to identify hydrolysis-prone sites (e.g., Ile-Pro bonds) .
- Compare results with circular dichroism (CD) spectroscopy to correlate structural changes with stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Perform dose-response assays across multiple cell lines to account for variability in receptor expression or metabolic activity .
- Validate binding specificity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and rule off-target effects .
- Replicate experiments with batch-to-batch consistency checks (e.g., peptide purity >97%) to exclude synthesis artifacts .
Q. How to design a study investigating the peptide’s interaction with lipid bilayers or membrane proteins?
Methodological Answer:
- Use molecular dynamics (MD) simulations to model peptide-lipid interactions, focusing on charged residues (Glu, Asp) and hydrophobic domains (Ile, Leu, Tyr) .
- Validate computationally predicted binding modes via fluorescence anisotropy or solid-state NMR in model membranes .
- Include negative controls (e.g., scrambled-sequence peptides) to isolate sequence-specific effects .
Q. What experimental frameworks address challenges in scaling up in vivo studies for this peptide?
Methodological Answer:
- Optimize pharmacokinetic (PK) parameters using radiolabeled (³H or ¹⁴C) peptide analogs to track absorption, distribution, and excretion in animal models .
- Conduct toxicogenomic profiling to identify off-target gene expression changes, particularly in organs with high peptide accumulation (e.g., liver, kidneys) .
- Apply statistical power analysis during experimental design to ensure sample sizes are sufficient for detecting biologically relevant effects .
Data Analysis & Reproducibility
Q. How should researchers handle variability in circular dichroism (CD) spectra of this peptide?
Methodological Answer:
- Normalize spectra to molar ellipticity and average multiple scans to reduce noise .
- Compare observed spectra with reference databases (e.g., PDB) for α-helix, β-sheet, or random coil signatures.
- Use singular value decomposition (SVD) to deconvolute overlapping spectral contributions from structural transitions .
Q. What computational tools are recommended for predicting the peptide’s aggregation propensity?
Methodological Answer:
- Apply TANGO or AGGRESCAN algorithms to identify aggregation-prone regions (APRs), focusing on hydrophobic residues (e.g., Ile, Leu) and charged Glu/Gln repeats .
- Validate predictions with thioflavin T (ThT) fluorescence assays or transmission electron microscopy (TEM) .
Ethical & Reporting Standards
Q. How to ensure compliance with ethical guidelines for studies involving animal models?
Methodological Answer:
Q. What metadata should accompany public deposition of peptide-related datasets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
